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molecular formula C14H12O2 B1666776 Benzyl benzoate CAS No. 120-51-4

Benzyl benzoate

Cat. No. B1666776
M. Wt: 212.24 g/mol
InChI Key: SESFRYSPDFLNCH-UHFFFAOYSA-N
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Patent
US04675307

Procedure details

Two grams of sodium-supported hydrotalcite prepared in Example 7, (1) and stabilized in Example 7 (2) was put in a container holding 20 g of dehydrated benzaldehyde and 35 g of n-decane as a solvent, and reacted at room temperature for 3 hours. The product was analyzed by gas chromatography (OV-17, 2 m). The conversion of benzaldehyde was 90%, and benzyl benzoate was obtained in a yield of 89%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrotalcite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Example 7 ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
35 g
Type
solvent
Reaction Step Seven
Yield
89%

Identifiers

REACTION_CXSMILES
[Na].[CH:2](=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>CCCCCCCCCC>[C:2]([O:9][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
hydrotalcite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Example 7 ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Seven
Name
Quantity
35 g
Type
solvent
Smiles
CCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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